molecular formula C19H13ClO6 B15073038 3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate CAS No. 72271-97-7

3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate

Cat. No.: B15073038
CAS No.: 72271-97-7
M. Wt: 372.8 g/mol
InChI Key: MUKBGSGUZURFTA-UHFFFAOYSA-N
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Description

3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate is a synthetic organic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a phenyl group at the second position, and two acetate groups at the fifth and seventh positions. The chromene core is known for its diverse biological activities and is widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,2,3-triol and ethyl 4-chloro-3-oxobutanoate.

    Formation of Intermediate: The reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as sodium hydroxide leads to the formation of 4-chloromethyl-7,8-dihydroxycoumarin.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chromene core.

    Substitution: The chlorine atom at the third position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at the third position.

Scientific Research Applications

3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and acetate groups enhances its reactivity and potential biological activities compared to other chromene derivatives.

Properties

CAS No.

72271-97-7

Molecular Formula

C19H13ClO6

Molecular Weight

372.8 g/mol

IUPAC Name

(5-acetyloxy-3-chloro-4-oxo-2-phenylchromen-7-yl) acetate

InChI

InChI=1S/C19H13ClO6/c1-10(21)24-13-8-14(25-11(2)22)16-15(9-13)26-19(17(20)18(16)23)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

MUKBGSGUZURFTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=CC=C3)Cl

Origin of Product

United States

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